molecular formula C22H25N3O3S3 B11270673 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11270673
M. Wt: 475.7 g/mol
InChI Key: VFAJBGRIKOSURU-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a piperazine-sulfonyl group at position 3 and a thiophen-2-ylmethyl carboxamide moiety at position N. The piperazine ring is further substituted with a 2,5-dimethylphenyl group.

Properties

Molecular Formula

C22H25N3O3S3

Molecular Weight

475.7 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C22H25N3O3S3/c1-16-5-6-17(2)19(14-16)24-8-10-25(11-9-24)31(27,28)20-7-13-30-21(20)22(26)23-15-18-4-3-12-29-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26)

InChI Key

VFAJBGRIKOSURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and sulfonyl groups. The final step involves the attachment of the 2,5-dimethylphenyl group to the piperazine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or piperazine moiety.

Scientific Research Applications

3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s sulfonyl and carboxamide groups are particularly important for binding to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural Analog 1: 3-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide

  • Key Differences : The N-substituent is a propyl group instead of thiophen-2-ylmethyl.
  • Reduced lipophilicity (logP) compared to the thiophen-2-ylmethyl analog, possibly affecting blood-brain barrier penetration.
  • Synthetic Accessibility : Propyl groups are simpler to introduce, reducing synthetic steps .

Structural Analog 2: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide

  • Key Differences: Contains a 4-methylphenylimino group at position 2 and a 2-chlorophenyl carboxamide, with additional isopropyl and methyl substitutions on the thiophene ring.
  • Implications: The imino group introduces basicity, which may alter protonation states under physiological conditions, affecting solubility and target engagement . Reported activities include analgesic and anti-inflammatory effects, suggesting divergent therapeutic applications compared to the target compound .

Structural Analog 3: 3-(Thiophen-2-ylthio)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

  • Key Differences : Replaces the sulfonyl group with a thioether linkage and incorporates a trifluoromethylphenyl-piperazine moiety.
  • Trifluoromethyl groups enhance metabolic stability via electron-withdrawing effects but may introduce steric hindrance at binding sites .

Structural Analog 4: N-Ethyl-2-(2-Hydrazinyl-2-oxoethyl)thiophene-3-carboxamide

  • Key Differences : Features a hydrazinyl-oxoethyl side chain instead of the piperazine-sulfonyl group.
  • Implications :
    • The hydrazide group introduces nucleophilic reactivity, which may confer antimicrobial or chelating properties absent in the target compound .
    • Reduced molecular weight and polarity could limit CNS penetration compared to the target compound .

Comparative Data Table

Compound Name Key Substituents Potential Advantages Potential Limitations Reference
Target Compound Thiophen-2-ylmethyl carboxamide, 2,5-dimethylphenyl-piperazine-sulfonyl Balanced lipophilicity for CNS penetration; sulfonyl group enhances solubility Synthetic complexity of thiophene-methyl substitution
3-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide Propyl carboxamide Simplified synthesis; lower molecular weight Reduced aromatic interactions
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Imino, chlorophenyl, isopropyl Enhanced metabolic stability; reported anti-inflammatory activity Higher logP may reduce solubility
3-(Thiophen-2-ylthio)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one Thioether, trifluoromethylphenyl-piperazine Improved membrane permeability; metabolic resistance Potential steric hindrance
N-Ethyl-2-(2-Hydrazinyl-2-oxoethyl)thiophene-3-carboxamide Hydrazinyl-oxoethyl Antimicrobial potential; chelating properties Limited CNS applicability

Research Findings and Implications

  • Target Compound: The combination of thiophen-2-ylmethyl and sulfonyl-piperazine groups positions it as a candidate for CNS disorders, leveraging piperazine’s affinity for neurotransmitter receptors.
  • Analog 1 : The propyl variant may serve as a lead for peripheral targets due to reduced CNS penetration.
  • Analog 2 : Structural complexity suggests broader therapeutic applications, though solubility challenges may require formulation optimization .
  • Analog 3 : The trifluoromethyl group’s metabolic stability could make it suitable for chronic dosing, but synthetic costs may be prohibitive .

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